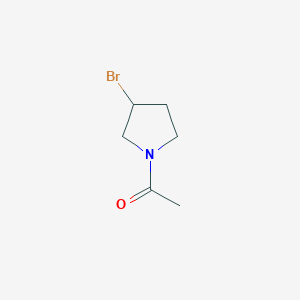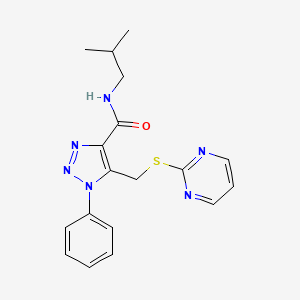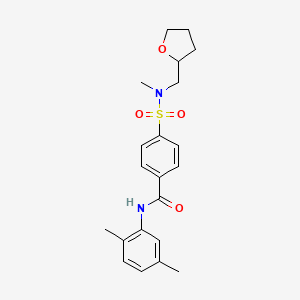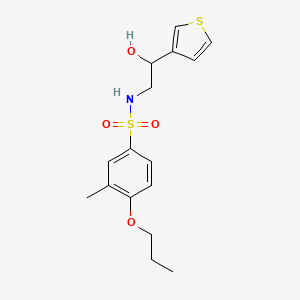![molecular formula C15H20N4O6S B2485420 Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 694467-66-8](/img/structure/B2485420.png)
Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C15H20N4O6S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
One study details the synthesis of a compound related to Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone, designed for potential use in PET imaging for Parkinson's disease. The synthesis process involved several steps, leading to the creation of a tracer with high radiochemical yield and purity, indicating its applicability in neuroimaging (Wang et al., 2017).
Antitumor Activity
Another research focused on the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for synthesizing biologically active compounds. This compound was synthesized through a series of reactions, with its structure confirmed by NMR and MS spectra. Preliminary biological tests showed distinct inhibition on the proliferation of several cancer cell lines, underscoring its potential as a base for developing new anticancer agents (Wang et al., 2016).
Synthesis for Drug Development
The practical asymmetric synthesis of a related compound, (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, was developed as a key starting material for the drug edivoxetine·HCl. This synthesis utilized d-serine as the source of chirality and included a scalable diazotization process, highlighting the compound's role in advancing pharmaceutical manufacturing (Kopach et al., 2015).
Antimicrobial and Modulating Activity
Research on 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group similar to the structure , explored its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. Despite high minimum inhibitory concentrations (MIC), the study revealed significant modulating activity, suggesting its potential in enhancing the efficacy of other antimicrobial agents (Oliveira et al., 2015).
Safety and Hazards
Safety and hazards associated with a compound can be determined by its hazard statements and precautionary statements. For example, “3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid” has hazard statements H315, H319, H335 indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWNZDAUBPKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)


![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
